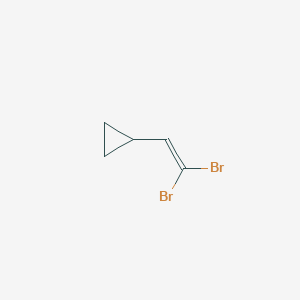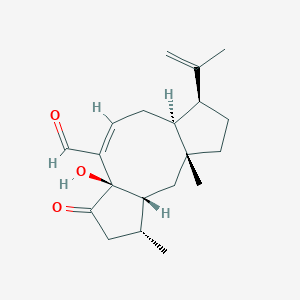
Traversianal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Traversianal is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a member of the family of amide derivatives and is known for its unique properties that make it an important tool in various fields of study.
Mecanismo De Acción
Traversianal exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Traversianal also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Traversianal has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
Traversianal has various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. Traversianal has also been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor, which are important for the growth and survival of neurons. Additionally, Traversianal has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Traversianal has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and does not have any significant side effects. However, one limitation of Traversianal is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on Traversianal. One area of research is the potential use of Traversianal in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new synthetic methods for Traversianal that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of Traversianal and to identify its molecular targets.
Métodos De Síntesis
Traversianal can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trichlorobenzoyl chloride with 2-aminoethanol to form the intermediate compound 2-(2-hydroxyethyl)benzamide. This intermediate compound is then reacted with 2-amino-5-methylthiazole to form Traversianal.
Aplicaciones Científicas De Investigación
Traversianal has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Traversianal has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
108605-66-9 |
|---|---|
Nombre del producto |
Traversianal |
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1 |
Clave InChI |
QXVAWAHULUVLPT-FHIBGDQLSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)[C@]/2([C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)C(=C)C)C)O |
SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
SMILES canónico |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
Sinónimos |
traversianal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



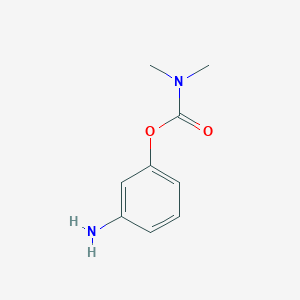
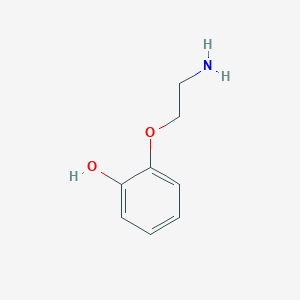
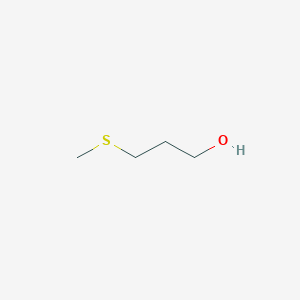

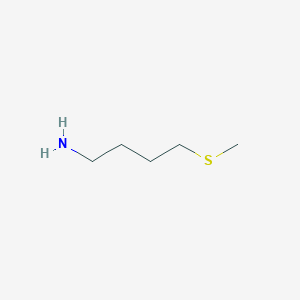


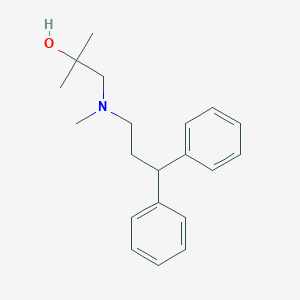
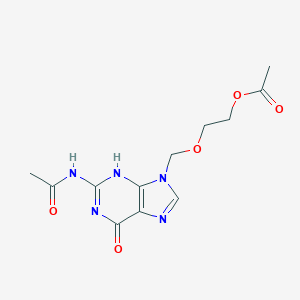


![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)

